molecular formula C20H20N4 B2520883 N-cyclopropyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide CAS No. 380420-21-3

N-cyclopropyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide

Cat. No.: B2520883
CAS No.: 380420-21-3
M. Wt: 316.408
InChI Key: DJHFIUQDNXTTGC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is a complex organic compound with a molecular formula of C20H20N4. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a benzenecarboximidamide moiety. It has a molecular weight of 316.41 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-4-yl)benzenecarboximidamide
  • N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-3-yl)benzenecarboximidamide

Uniqueness

N-cyclopropyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N'-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-15-14-19(24(23-15)18-10-6-3-7-11-18)22-20(21-17-12-13-17)16-8-4-2-5-9-16/h2-11,14,17H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHFIUQDNXTTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=NC2CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321891
Record name N'-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380420-21-3
Record name N'-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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